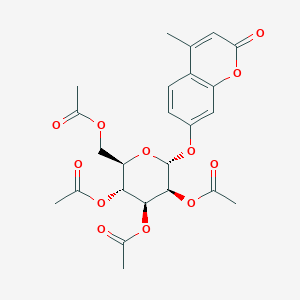

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside is a crucial reagent in biomedicine . It is primarily used in enzymatic assays as a substrate for detecting and quantifying enzymes involved in lysosomal storage diseases . This compound enables the identification and analysis of various diseases related to glycosylation and enzyme deficiencies, providing valuable insights into therapeutic interventions and drug development .

Molecular Structure Analysis

The molecular formula of this compound is C24H26O12 . Its IUPAC name is [(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 221-223° C . Its boiling point is predicted to be 607.8° C at 760 mmHg . The predicted density is 1.4 g/cm3 .Scientific Research Applications

Mannosidase Substrate

This compound is a protected mannosidase substrate . Mannosidases are a type of glycoside hydrolase involved in the degradation, processing, and recognition of mannose residues in glycoproteins and other mannose-containing molecules in cells. This compound can be used to study the activity of these enzymes .

Enzymatic Assays

It is primarily used in enzymatic assays . These assays are tests that measure the activity of enzymes, proteins that catalyze chemical reactions in cells. By serving as a substrate for certain enzymes, this compound can help researchers detect and quantify these enzymes’ activity .

Lysosomal Storage Diseases

This compound serves as a substrate for detecting and quantifying enzymes involved in lysosomal storage diseases . These are a group of rare metabolic disorders that result from defects in lysosomal function. This compound can help researchers study these diseases and develop potential treatments .

Glycosylation-Related Diseases

It enables the identification and analysis of various diseases related to glycosylation . Glycosylation is a critical function of the smooth endoplasmic reticulum and the Golgi apparatus where a carbohydrate is attached to a protein or lipid. Abnormalities in glycosylation can lead to various diseases .

Enzyme Deficiencies

This compound is used in the study of enzyme deficiencies . Certain genetic disorders can result in the deficiency of specific enzymes, leading to a variety of health problems. This compound can help researchers identify these deficiencies and understand their effects .

Therapeutic Interventions and Drug Development

Finally, this compound provides valuable insights into therapeutic interventions and drug development . By studying how this compound interacts with various enzymes and biological processes, researchers can develop new drugs and therapies to treat a variety of diseases .

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside is the enzyme mannosidase . Mannosidases are a group of enzymes that catalyze the cleavage of mannose residues from glycoproteins and glycolipids. They play a crucial role in the degradation and recycling of glycoproteins in the cells .

Mode of Action

4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside serves as a substrate for mannosidase . When this compound is introduced into a system containing mannosidase, the enzyme cleaves the mannose residues, resulting in a change that can be detected and quantified .

Biochemical Pathways

The action of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside primarily affects the lysosomal degradation pathway . This pathway is responsible for the breakdown and recycling of various molecules within the cell. When mannosidase activity is measured using this compound, it provides insights into the functioning of this pathway .

Result of Action

The cleavage of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside by mannosidase results in the release of mannose residues and a change that can be detected and quantified . This allows for the measurement of mannosidase activity and can provide insights into the functioning of the lysosomal degradation pathway .

properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21-,22+,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHHLVBZMNCURY-AZKGINQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one](/img/structure/B16320.png)

![1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene](/img/structure/B16327.png)